N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Description
The compound of interest is a structurally complex molecule featuring a triazine core substituted with a piperidinyl group and a phenyl ring further modified with a difluoromethoxy group and a benzyl moiety. This chemical structure suggests potential for diverse biological activities and chemical properties, warranting detailed investigations into its synthesis, structural characteristics, and physicochemical properties.
Synthesis Analysis
The synthesis of related triazine derivatives often involves stepwise reactions including substitution, cyclization, and functional group modifications to introduce the desired substituents onto the triazine core. For instance, a study on the synthesis of similar triazine derivatives highlighted the utility of specific synthetic routes for introducing various substituents, indicating the complexity and versatility of synthetic strategies that might be applicable to our compound of interest (Kushwaha & Sharma, 2022).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related triazine compounds have been extensively studied using techniques like FT-IR, FT-Raman, and NBO analysis. These studies provide insights into the vibrational spectra, molecular geometry, and electronic properties, such as HOMO-LUMO analysis, which are critical for understanding the chemical behavior and reactivity of the molecule. For example, Kavipriya et al. (2015) reported on the structural and spectroscopic analysis of a diphenyl triazine derivative, underscoring the role of computational methods in elucidating the molecular properties (Kavipriya et al., 2015).
properties
IUPAC Name |
4-N-benzyl-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N6O/c23-22(24,25)32-18-11-9-17(10-12-18)27-20-28-19(26-15-16-7-3-1-4-8-16)29-21(30-20)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-15H2,(H2,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQDVAQNNPRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.